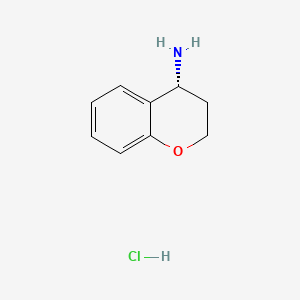

(R)-Chroman-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Chroman-4-amine hydrochloride is a chiral amine compound with a chroman structure. It is known for its potential applications in medicinal chemistry due to its unique structural features, which include a chroman ring system and an amine group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Chroman-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a chroman derivative, such as chroman-4-one.

Reduction: The chroman-4-one is reduced to chroman-4-ol using a reducing agent like sodium borohydride.

Amination: The chroman-4-ol is then converted to chroman-4-amine through an amination reaction using reagents such as ammonium chloride and a suitable catalyst.

Resolution: The racemic mixture of chroman-4-amine is resolved into its enantiomers using chiral resolution techniques.

Hydrochloride Formation: Finally, the ®-enantiomer is reacted with hydrochloric acid to form ®-Chroman-4-amine hydrochloride.

Industrial Production Methods: In industrial settings, the production of ®-Chroman-4-amine hydrochloride may involve large-scale batch or continuous processes. The key steps include:

Bulk Reduction: Using industrial-scale hydrogenation reactors for the reduction step.

Automated Resolution: Employing automated chiral resolution systems to separate the enantiomers efficiently.

Hydrochloride Formation: Utilizing large-scale reactors for the final hydrochloride formation step.

Análisis De Reacciones Químicas

Types of Reactions: ®-Chroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Various substituted chroman derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

(R)-Chroman-4-amine hydrochloride is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders, such as Parkinson's and Alzheimer's disease. The compound's ability to interact with specific receptors makes it a valuable building block for creating bioactive molecules .

Case Study: Neurological Disorders

Research has shown that derivatives of chroman compounds exhibit selective activity at dopamine receptors, which are crucial for treating neurological conditions. For instance, a study demonstrated that repositioning the oxygen in the chroman ring alters receptor selectivity, enhancing the development of targeted therapies .

Biochemical Research

Enzyme Activity and Protein Interactions

In biochemical studies, this compound is used to investigate enzyme activities and protein interactions. It provides insights into cellular processes and potential therapeutic targets. The compound has been shown to inhibit various enzymes involved in metabolic pathways, making it a candidate for therapeutic interventions in metabolic disorders and cancer .

Experimental Evidence

In vitro studies have indicated that this compound can modulate cytokine production, such as inhibiting TNF-α in breast cancer cell lines. This suggests its potential role as an anti-cancer agent through immune modulation.

Material Science

Novel Material Development

The compound is also explored for its potential in creating novel materials with unique properties. Researchers are investigating its applications in electronics and coatings due to its stability and conductivity characteristics .

Natural Product Synthesis

Synthesis of Bioactive Compounds

this compound is employed in synthesizing natural products, which may lead to discovering new compounds with medicinal properties. Its structural features facilitate the creation of complex organic molecules that are essential for drug development .

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound serves as a standard for quantifying related compounds. Its role is crucial for quality control in manufacturing processes, ensuring the integrity and efficacy of pharmaceutical products .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of ®-Chroman-4-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparación Con Compuestos Similares

(S)-Chroman-4-amine hydrochloride: The enantiomer of ®-Chroman-4-amine hydrochloride with different biological activities.

Chroman-4-ol: A precursor in the synthesis of ®-Chroman-4-amine hydrochloride.

Chroman-4-one: Another related compound used in the synthesis process.

Uniqueness: ®-Chroman-4-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry research.

Actividad Biológica

(R)-Chroman-4-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is the hydrochloride salt of (R)-chroman-4-amine, characterized by a bicyclic structure that includes a chroman moiety. The compound has a molecular formula of C9H12ClN and a molecular weight of 185.65 g/mol. Its unique structure allows it to interact with various biological targets, making it a valuable compound in pharmacological research.

The primary biological activity of this compound is its ability to modulate the immune system by acting as an antagonist of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a cytokine involved in inflammatory responses, and excessive TNF-α activity is linked to several autoimmune diseases and inflammatory conditions. Research suggests that this compound can inhibit TNF-α production in cultured breast cancer cells by binding to TNF receptors, thereby preventing the cytokine from exerting its pro-inflammatory effects.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are particularly noteworthy. Studies indicate that it can effectively reduce TNF-α levels, which may have therapeutic implications for treating conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis. The specific pathways through which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways related to immune response.

Enzyme Inhibition

In addition to its effects on cytokines, this compound has been studied for its potential to inhibit various enzymes. These include enzymes involved in metabolic pathways that could be targeted for therapeutic interventions in metabolic disorders and cancer.

Case Studies and Experimental Evidence

Recent studies have demonstrated the effectiveness of this compound in preclinical models:

- Breast Cancer Cells : In vitro studies showed that treatment with this compound led to decreased levels of TNF-α in breast cancer cell lines, suggesting its potential as an anti-cancer agent through immune modulation.

- Neurological Disorders : Preliminary research indicates that the compound may also influence neurotransmission pathways, opening avenues for treatment strategies in neurological disorders.

- Comparative Studies : Research comparing this compound with its enantiomer (S)-Chroman-4-amine hydrochloride revealed distinct differences in biological activity, highlighting the importance of chirality in drug design.

Applications in Medicinal Chemistry

The versatility of this compound extends beyond its biological activities; it serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthesizing complex organic molecules and other biologically active compounds.

Summary Table of Biological Activities

| Activity Type | Description | Evidence Source |

|---|---|---|

| Anti-inflammatory | Inhibits TNF-α production | |

| Enzyme inhibition | Potential to inhibit various metabolic enzymes | |

| Neurological effects | Modulates neurotransmission pathways | |

| Synthesis applications | Serves as a building block for complex organic molecules |

Propiedades

IUPAC Name |

(4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@H]1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.